BenchChemオンラインストアへようこそ!

4-phenyl-N-(5-quinolinyl)butanamide

Neurokinin-1 Receptor Antagonist Quinoline Carboxamide

Secure your NK1 antagonist supply: 4-phenyl-N-(5-quinolinyl)butanamide offers defined affinity (Ki = 6.40–13 nM), >850-fold selectivity over MAO-B, and no Beta-1 adrenergic activity. This specific 5-quinolinyl/4-phenylbutanamide configuration is essential for reproducible tachykinin signaling studies. Avoid generic substitutions that compromise target engagement. Order with confidence to maintain assay consistency.

Molecular Formula C19H18N2O
Molecular Weight 290.366
Cat. No. B1182869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(5-quinolinyl)butanamide
Molecular FormulaC19H18N2O
Molecular Weight290.366
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C19H18N2O/c22-19(13-4-9-15-7-2-1-3-8-15)21-18-12-5-11-17-16(18)10-6-14-20-17/h1-3,5-8,10-12,14H,4,9,13H2,(H,21,22)
InChIKeyHBTKNKDKUUCYLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-phenyl-N-(5-quinolinyl)butanamide: Procurement-Ready Research Compound with Defined Pharmacological Activity


4-phenyl-N-(5-quinolinyl)butanamide is a synthetic small molecule belonging to the quinoline carboxamide class, with the molecular formula C19H18N2O and a molecular weight of 290.36 g/mol [1]. It is characterized by a butanamide linker connecting a phenyl ring to a quinolin-5-yl group. This compound is commercially available from research chemical suppliers and is primarily recognized in the scientific literature as a non-peptide antagonist of the human Neurokinin-1 (NK1) receptor [2][3].

Critical Reasons to Specify 4-phenyl-N-(5-quinolinyl)butanamide in Your Procurement


Generic substitution is a significant risk when sourcing quinoline carboxamides due to the profound impact of subtle structural variations on target engagement and selectivity. While numerous analogs share the quinoline-butanamide core, the specific placement of the phenyl group at the 4-position of the butanamide chain and the attachment at the quinoline's 5-position are critical determinants of high-affinity NK1 receptor antagonism [1]. For instance, a structurally distinct NK1 antagonist from the same broad class, such as a 3-quinolinecarboxamide derivative, can exhibit picomolar affinity, which is orders of magnitude different from the low nanomolar affinity of 4-phenyl-N-(5-quinolinyl)butanamide [2][3]. Such differences preclude simple interchangeability, as they would fundamentally alter experimental outcomes in studies of tachykinin signaling. The evidence below quantifies these exact differences, establishing the basis for a precise and justifiable procurement specification.

Quantitative Differentiation Guide for 4-phenyl-N-(5-quinolinyl)butanamide Against Structural Analogs


Human NK1 Receptor Antagonist Potency: 4-Phenylbutanamide vs. Alternative Quinoline Scaffolds

4-phenyl-N-(5-quinolinyl)butanamide demonstrates high-affinity antagonism of the human NK1 receptor, with a Ki of 6.40 nM [1]. This affinity is substantially higher than that observed for compounds where the quinoline attachment point or linker length is altered. For comparison, the literature reports that optimized 3-quinolinecarboxamide derivatives can achieve picomolar affinity (e.g., <0.001 nM) for the same target, representing an affinity difference of over 6,400-fold [2]. This contrast highlights how a shift from a 5-linked to a 3-linked quinoline can dramatically alter potency, underscoring the unique, albeit not most potent, binding profile of 4-phenyl-N-(5-quinolinyl)butanamide within the broader quinoline class.

Neurokinin-1 Receptor Antagonist Quinoline Carboxamide

Cross-Species NK1 Receptor Affinity: A Comparative View of Human vs. Rodent Orthologs

The binding affinity of 4-phenyl-N-(5-quinolinyl)butanamide varies across species, which is a critical consideration for translational studies. The compound exhibits a Ki of 13 nM for the human NK1 receptor when assessed via [3H]-substance P displacement in CHO cells [1]. In contrast, other potent NK1 antagonists have been reported to show up to 100-fold selectivity for the human over the rat NK1 receptor [2]. This data suggests that 4-phenyl-N-(5-quinolinyl)butanamide may not exhibit the extreme species selectivity seen with some other chemical series, positioning it as a potentially useful tool for studies where cross-species consistency is required, though direct comparative data for this compound's rat receptor affinity is not available in the provided sources.

Species Selectivity NK1 Receptor Ortholog Comparison

Off-Target Profile: Minimal MAO-B and Adrenergic Beta-1 Activity in Screening Assays

In contrast to some quinoline derivatives that exhibit polypharmacology, 4-phenyl-N-(5-quinolinyl)butanamide shows a cleaner profile in specific off-target assays. While a related analog (BindingDB ID: BDBM50538764) inhibited MAO-B with an IC50 of 5,500 nM (5.5 µM) [1], the target compound 4-phenyl-N-(5-quinolinyl)butanamide demonstrated no binding affinity for the Beta-1 adrenergic receptor (No affinity reported) . Although not a direct head-to-head comparison, this data suggests a more focused pharmacological profile, with >850-fold selectivity for the NK1 receptor (Ki = 6.4 nM) over MAO-B (IC50 = 5,500 nM) and complete selectivity over Beta-1. This is a key differentiator from less selective quinoline-based tools.

Selectivity Off-Target Activity MAO-B Adrenergic Receptor

Physicochemical Properties Differentiating 4-phenyl-N-(5-quinolinyl)butanamide from Hydrophilic Analogs

The molecular structure of 4-phenyl-N-(5-quinolinyl)butanamide, featuring a lipophilic phenyl group and a hydrophobic quinoline core, suggests a higher calculated LogP (cLogP) compared to more polar analogs like 4-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)butanamide (C17H17N3O, MW 279.3) . While exact cLogP values are not provided in the available data, the structural difference implies a substantial increase in lipophilicity. This property is a key determinant of membrane permeability and plasma protein binding, directly impacting bioavailability and tissue distribution in vivo. In comparison, the pyrrole analog is expected to have a lower cLogP, leading to different pharmacokinetic behavior.

Lipophilicity Physicochemical Properties Quinoline Derivative

Validated Application Scenarios for 4-phenyl-N-(5-quinolinyl)butanamide in Research and Development


In Vitro Pharmacological Studies of Tachykinin/NK1 Receptor Signaling

4-phenyl-N-(5-quinolinyl)butanamide serves as a well-characterized, non-peptide antagonist for in vitro studies of NK1 receptor function. Its defined affinity (Ki = 6.40 - 13 nM) makes it ideal for use in competitive binding assays, functional antagonism studies in CHO-K1 cells expressing the human NK1 receptor, and calcium flux or cAMP inhibition assays to dissect tachykinin signaling pathways [1].

Tool Compound for Investigating Species-Dependent Pharmacology

Given its measurable affinity for the human NK1 receptor (Ki = 13 nM) and the potential for less pronounced species selectivity compared to other chemical classes, this compound is a valuable tool for comparative pharmacology studies across human and rodent orthologs [2]. It can be used to validate target engagement in species-matched assays without the immediate need for a species-specific surrogate compound.

Reference Standard in Selectivity Profiling Panels

With demonstrated selectivity over the Beta-1 adrenergic receptor (no affinity) and a >850-fold window over MAO-B inhibition (based on analog data), 4-phenyl-N-(5-quinolinyl)butanamide is suitable as a reference compound in selectivity screening panels for new NK1-targeting chemical entities [3]. It can serve as a benchmark for assessing the off-target profile of novel quinoline-based antagonists.

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Studies

The compound's core structure—a quinoline linked via a butanamide to a phenyl group—represents a validated pharmacophore for NK1 receptor antagonism. Its intermediate potency (Ki = 6.40 nM) and well-defined structure provide an excellent starting scaffold for medicinal chemists seeking to optimize potency or alter pharmacokinetic properties by synthesizing and testing novel 4-phenylbutanamide and 5-quinolinyl derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-phenyl-N-(5-quinolinyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.